2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a tetrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Naphthalen-2-yloxy Intermediate
Starting Material: 2-naphthol
Reagents: Alkyl halide (e.g., methyl iodide), base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., acetone)
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Synthesis of the Tetrazole Intermediate
Starting Material: Benzyl cyanide
Reagents: Sodium azide, ammonium chloride
Conditions: Heating in a polar solvent (e.g., dimethylformamide)
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Coupling of Intermediates
Reagents: The naphthalen-2-yloxy intermediate, the tetrazole intermediate, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
Conditions: Room temperature in an inert atmosphere (e.g., nitrogen)
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Formation of the Final Product
Reagents: Acetic anhydride, base (e.g., triethylamine)
Conditions: Stirring at room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted acetamides
Scientific Research Applications
Chemistry
In organic synthesis, 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design targeting various biological pathways.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring may mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-N-methylacetamide: Lacks the tetrazole ring, making it less versatile in medicinal applications.
N-(1-phenyl-1H-tetrazol-5-yl)methylacetamide: Lacks the naphthalene ring, which may reduce its potential in materials science.
Uniqueness
2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is unique due to the combination of the naphthalene ring, tetrazole ring, and acetamide group. This combination provides a versatile scaffold for various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(14-27-18-11-10-15-6-4-5-7-16(15)12-18)21-13-19-22-23-24-25(19)17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNVVWDNVCNEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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